molecular formula C16H26N4O4S B2479926 N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide CAS No. 899751-29-2

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide

Cat. No. B2479926
M. Wt: 370.47
InChI Key: JDQAMWXTIULELP-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and drug synthesis . They are often used as building blocks in the synthesis of various organic molecules .


Molecular Structure Analysis

The compound seems to contain a thieno[3,4-c]pyrazole core, which is a fused heterocyclic compound. Fused heterocycles are classified as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives .

Scientific Research Applications

1. GABAA Receptor Inverse Agonism and Cognitive Enhancement

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide has been researched for its application as a functionally selective inverse agonist at the benzodiazepine site of GABAA alpha5 receptors. It demonstrates potential in enhancing cognition in animal models without exhibiting convulsant or anxiogenic activity, which are common in nonselective GABAA inverse agonists (Chambers et al., 2004).

2. Insecticidal Activity

This compound's derivatives have shown promise in the field of pest control. For instance, N-tert-butyl-N,N'-diacylhydrazines, which share a structural similarity, are known as nonsteroidal ecdysone agonists and are used as benign pest regulators. Studies have indicated that compounds with a similar structure possess good insecticidal activities against Plutella xylostella L. and Culex pipiens pallens (Wang et al., 2011).

3. Valence Tautomerism in Polymer Science

Research into the structural and electronic properties of materials has included studies on polymers with similar molecular structures. One such study involved the examination of valence tautomerism within linear polymers consisting of manganese and quinone subunits, highlighting potential applications in materials science and nanotechnology (Attia & Pierpont, 1997).

4. Antihypertensive Properties

Compounds structurally related to N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide have been investigated for their potential in treating hypertension. These studies have included the synthesis of heterocyclic analogues with beta-adrenoceptor antagonist activity and vasodilating potency, indicating possible applications in cardiovascular therapy (Baldwin et al., 1980).

5. Reactivity in Organic Synthesis

The compound's reactivity has been explored in the context of organic synthesis. For example, studies on the reactivity of related fused derivatives of 1,2,4-triazines have led to the development of novel compounds with various pharmacologic actions, demonstrating its significance in medicinal chemistry (Mironovich & Shcherbinin, 2014).

Future Directions

Pyrazoles and their derivatives continue to be an area of active research due to their wide range of applications in medicinal chemistry and drug synthesis . Future research may focus on developing new synthetic methods and exploring new applications for these compounds.

properties

IUPAC Name

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S/c1-10(2)6-7-17-14(21)15(22)18-13-11-8-25(23,24)9-12(11)19-20(13)16(3,4)5/h10H,6-9H2,1-5H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQAMWXTIULELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide

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